methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a thiophene ring, another five-membered aromatic ring but with a sulfur atom. The carbamoyl group (-CONH2) and the benzoate group (C6H5COO-) are also present .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrrole ring might undergo electrophilic substitution, and the carbamoyl group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Generally, compounds with aromatic rings and polar functional groups might have moderate to high melting and boiling points, and might be soluble in polar solvents .Scientific Research Applications
Electropolymerization and Electrocopolymerization Applications
- Self-Assembled Monolayers for Improved Polymer Properties : Derivatives of pyrrole and thiophene, similar in structure to the query compound, have been used to form self-assembled monolayers on gold surfaces. These monolayers are utilized to improve the properties of copolymerized poly(pyrrole) layers. Electropolymerization and electrocopolymerization techniques have shown that these monolayers can lead to smoother and more homogeneous surface structures, improved conductivity, and decreased capacity at the copolymerized films due to reduced roughness. This research suggests potential in electronics and sensor applications (Schneider et al., 2017).
Electrochromic Materials
- Synthesis and Characterization of Electrochromic Polymers : A magenta polypyrrole derivative, synthesized using Methyl Red azo dye, demonstrated enhanced electrochromic properties compared to non-derivatized polypyrrole films. These materials show promise for applications in electrochromic devices and pH sensors, owing to their significant chromatic contrast and stability under varied conditions (Almeida et al., 2017).
Hydrogen-Bonded Supramolecular Structures
- Hydrogen-Bonding Interactions in Supramolecular Liquid Crystals : Research on laterally methyl-substituted benzoates, similar in functionality to the compound of interest, demonstrated the ability to form supramolecular liquid crystal phases through intermolecular hydrogen bonding. This finding opens up pathways for the development of advanced materials with tunable liquid crystalline properties, potentially useful in displays and optical devices (Naoum et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-21-11-3-5-17(21)13-22(14-18-6-4-12-26-18)19(23)15-7-9-16(10-8-15)20(24)25-2/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDLSODEMRFZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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